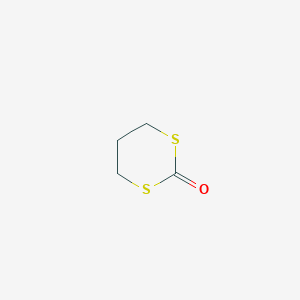![molecular formula C48H28Br6O6S4 B14691462 (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] CAS No. 31377-96-5](/img/structure/B14691462.png)
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] is a complex organic compound with a unique structure characterized by multiple sulfur atoms and bromophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] typically involves multi-step organic reactions. One common method includes the cycloaddition of 2,3-dihydro-1,4-dithiine with oligomeric 1,3-dithiol-2,4,5-trithione, resulting in the formation of the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as rotary evaporation and lyophilization are employed to purify and isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] has several scientific research applications:
Chemistry: Used as a precursor for synthesizing new organic π-donors.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] involves its interaction with specific molecular targets. The compound’s multiple sulfur atoms and bromophenyl groups allow it to form strong bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4a,6,7,8a-Tetrahydro-1,3-dithiolo[4’,5’5,6]-1,4-dithiino[2,3-b]-1,4-dithiine-2-thione): A precursor for synthesizing new organic π-donors.
Benzo[b]naphtho[2’,3’5,6][1,4]dithiino[2,3-i]thianthrene-5,7,9,14,16,18-hexayl: Used in high-rate and long-cycle aqueous zinc organic batteries.
Eigenschaften
CAS-Nummer |
31377-96-5 |
|---|---|
Molekularformel |
C48H28Br6O6S4 |
Molekulargewicht |
1308.4 g/mol |
IUPAC-Name |
[2,3,4a,6,8a-pentakis(4-bromobenzoyl)-2,3,6,7-tetrahydro-[1,4]dithiino[2,3-b][1,4]dithiin-7-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C48H28Br6O6S4/c49-31-13-1-25(2-14-31)37(55)41-42(38(56)26-3-15-32(50)16-4-26)62-48(46(60)30-11-23-36(54)24-12-30)47(61-41,45(59)29-9-21-35(53)22-10-29)63-43(39(57)27-5-17-33(51)18-6-27)44(64-48)40(58)28-7-19-34(52)20-8-28/h1-24,41-44H |
InChI-Schlüssel |
DGGSRSCZCCETGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2C(SC3(C(S2)(SC(C(S3)C(=O)C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)Br)C(=O)C6=CC=C(C=C6)Br)C(=O)C7=CC=C(C=C7)Br)C(=O)C8=CC=C(C=C8)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


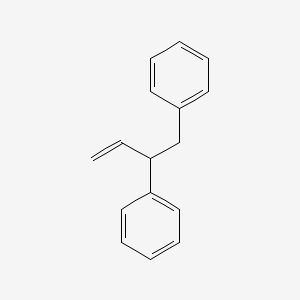

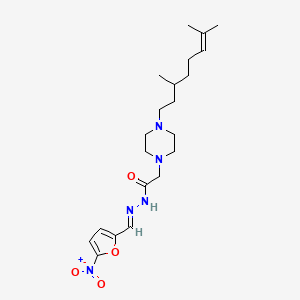
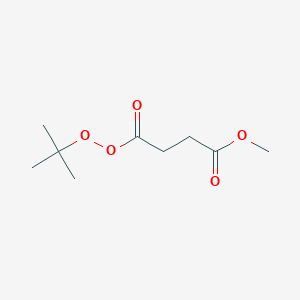
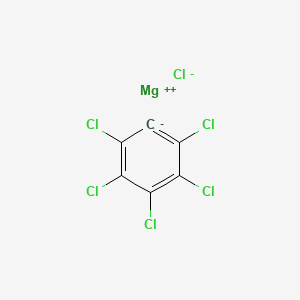
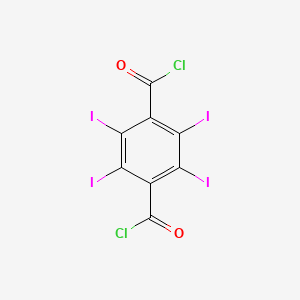
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
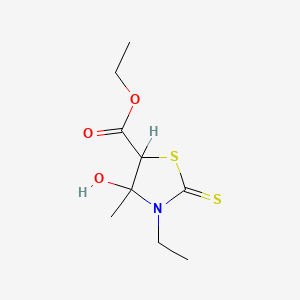
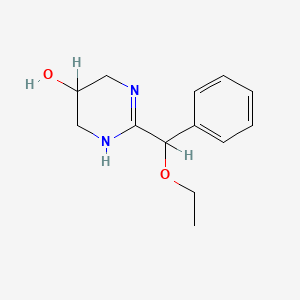
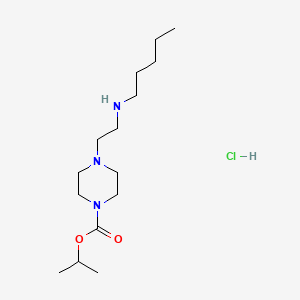
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
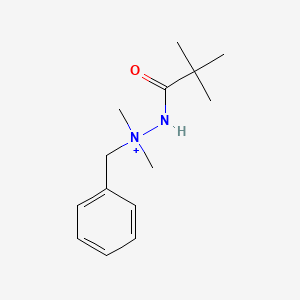
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
